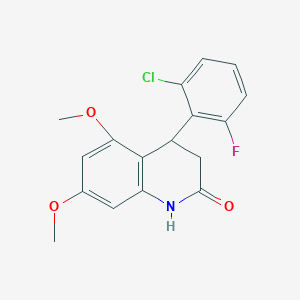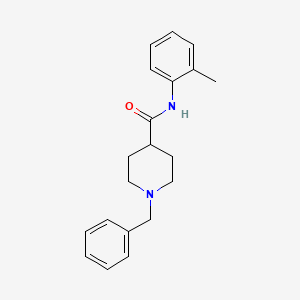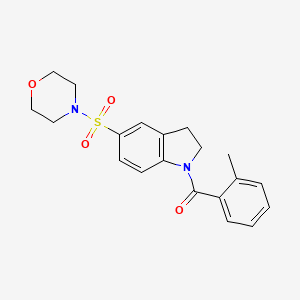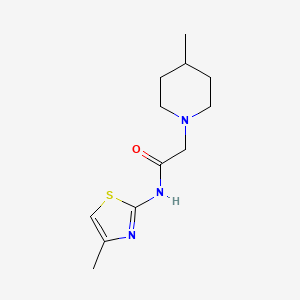![molecular formula C20H23N5O2S B4437432 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide](/img/structure/B4437432.png)
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide
説明
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPTA and belongs to the class of tetrazole-based compounds. DMPTA has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of DMPTA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. DMPTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DMPTA has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models, as well as to inhibit the growth of cancer cells. DMPTA has also been found to have neuroprotective effects, reducing the damage caused by ischemic stroke in animal models.
実験室実験の利点と制限
DMPTA has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. DMPTA has not been extensively studied in humans, and its safety and efficacy in humans is not well understood. Additionally, DMPTA may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on DMPTA. One area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. DMPTA's potential as a neuroprotective agent also warrants further investigation, particularly in the treatment of stroke and other neurological disorders. Additionally, the potential for DMPTA as an anticancer agent is an area of ongoing research. Finally, further studies are needed to fully understand the safety and efficacy of DMPTA in humans.
科学的研究の応用
DMPTA has been found to have a range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. DMPTA has also been investigated for its potential as a neuroprotective agent, with promising results.
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-5-27-18-9-7-6-8-16(18)21-19(26)15(4)28-20-22-23-24-25(20)17-11-10-13(2)12-14(17)3/h6-12,15H,5H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRJPQJZOJYYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4437360.png)
![N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437369.png)

![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
![N-cyclohexyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4437394.png)


![3,4-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4437410.png)
![N-benzyl-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4437423.png)

![8-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4437428.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-(propylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4437451.png)
![N-(2-methoxyethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437453.png)